4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUVUCRJZWSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine mechanism of action
**An In-depth Technical Guide to the
Mechanism of Action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine**
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] When coupled with a piperazine moiety, the resulting derivatives exhibit a broad spectrum of biological effects, targeting various enzymes and receptors.[2][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for the specific compound, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. Drawing upon the established activities of structurally related molecules, we will delve into hypothesized cellular targets, the modulation of key signaling pathways, and the experimental methodologies required to elucidate its precise pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.
Introduction: The Therapeutic Potential of Pyrimidine-Piperazine Conjugates
The convergence of pyrimidine and piperazine rings in a single molecular entity creates a privileged scaffold with significant therapeutic potential.[2][3] The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1][4] The piperazine ring, with its two opposing nitrogen atoms, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while also providing a key interaction point for target binding.[2][3]
Derivatives of this scaffold have demonstrated a remarkable range of activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][5][6][7] This guide will focus on elucidating the likely mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine by examining the established pharmacology of its close analogs.
Hypothesized Cellular Targets and Mechanisms of Action
Based on the activities of structurally similar pyrimidine-piperazine derivatives, we can postulate several potential mechanisms of action for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. These are not mutually exclusive, and the compound may exhibit polypharmacology, acting on multiple targets simultaneously.
Kinase Inhibition: A Prominent Target Class
Many pyrimidine derivatives are potent kinase inhibitors, and this represents a primary avenue of investigation.
-
Fms-Like Tyrosine Kinase 3 (FLT3): A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[8] The core pyrimidine-piperazine structure is crucial for this activity. It is plausible that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could also engage with the ATP-binding pocket of FLT3 or other related kinases.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.[9] Pyrrolo[2,1-f][10][11][12]triazines, which are structurally related to pyrimidines, bearing a piperazine moiety, have been developed as selective PI3Kα inhibitors.[9] Western blot analysis confirmed that these compounds inhibit the phosphorylation of AKT, a downstream effector of PI3K.[9] Given the structural similarities, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be evaluated for its inhibitory activity against PI3K isoforms.
Anti-inflammatory Action via iNOS and COX-2 Inhibition
Chronic inflammation is implicated in numerous diseases. Morpholinopyrimidine derivatives, which share the core pyrimidine structure, have been shown to possess anti-inflammatory properties.
-
Mechanism: These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[5] Molecular docking studies suggest a strong affinity for the active sites of iNOS and COX-2.[5] The anti-inflammatory potential of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be investigated through similar assays.
Neurological Activity: Targeting Receptors in the Central Nervous System
Piperazine derivatives are well-known for their diverse effects on the central nervous system.[7]
-
Atypical Antipsychotic Potential: A series of 1-(pyrimidin-2-yl)piperazine derivatives have been evaluated as potential atypical antipsychotic agents.[13] The lead compound from this series demonstrated a low propensity for extrapyramidal side effects and was found to be a potent ligand for sigma binding sites, with modest to weak affinity for 5-HT1A and alpha 1 receptors, and was notably inactive at dopamine D2 receptors.[13] This suggests a mechanism that modulates dopaminergic activity indirectly.[13]
-
Cognitive Enhancement: A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine, has been shown to ameliorate cognitive dysfunction in a zebrafish model of Alzheimer's disease.[14] This highlights the potential for pyrimidine-based compounds to address complex neurological disorders.
Antiparasitic Activity
Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness.[10] This suggests that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine could be explored for its potential as an antiparasitic agent.
Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, a tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Initial Target Screening
A broad-based initial screening is crucial to identify the primary biological targets.
-
Protocol 1: Kinase Panel Screening
-
Objective: To identify potential kinase targets.
-
Methodology:
-
Prepare a stock solution of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in DMSO.
-
Submit the compound for screening against a comprehensive panel of recombinant human kinases (e.g., a panel of over 400 kinases).
-
Assays are typically run at a fixed concentration (e.g., 1 or 10 µM) to determine the percent inhibition.
-
Primary hits are identified as kinases showing significant inhibition (e.g., >50%).
-
-
Data Analysis: Results are typically presented as a heatmap or a list of inhibited kinases.
-
-
Protocol 2: Receptor Binding Panel
-
Objective: To assess affinity for a wide range of CNS and other receptors.
-
Methodology:
-
Utilize a commercially available radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel).
-
The compound is tested at a fixed concentration against a panel of receptors, ion channels, and transporters.
-
The displacement of a specific radioligand is measured to determine the percent inhibition of binding.
-
-
Data Analysis: Identify receptors where the compound shows significant binding affinity.
-
In Vitro Mechanistic Assays
Based on the initial screening results, more detailed in vitro assays are performed to validate and characterize the interactions.
-
Protocol 3: IC50 Determination for Kinase Inhibition
-
Objective: To determine the potency of inhibition for promising kinase hits.
-
Methodology:
-
Perform a dose-response kinase assay using a suitable technology (e.g., ADP-Glo™, LanthaScreen™).
-
Serially dilute the compound to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Incubate the kinase, substrate, ATP, and compound for a defined period.
-
Measure the kinase activity and plot the percent inhibition against the compound concentration.
-
-
Data Analysis: Calculate the IC50 value using a non-linear regression model.
Table 1: Hypothetical IC50 Data for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
-
| Kinase Target | IC50 (nM) |
| FLT3 | 50 |
| PI3Kα | 250 |
| Kinase X | >10,000 |
-
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
-
Objective: To confirm target engagement in a cellular context.
-
Methodology:
-
Culture a relevant cell line (e.g., a human cancer cell line overexpressing the target kinase).
-
Treat the cells with varying concentrations of the compound for a specified time.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against the phosphorylated form of the target kinase or its downstream substrates (e.g., p-AKT for PI3K inhibition).
-
Use an antibody against the total protein as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
-
Signaling Pathway Analysis
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, assuming it acts as a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibition.
Experimental Workflow Diagram
The overall workflow for elucidating the mechanism of action is depicted below.
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An In-depth Technical Guide to 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine: Molecular Structure, Properties, and Synthetic Pathways
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system, a fundamental component of nucleobases, is a versatile core found in a multitude of approved therapeutics, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperazine moiety is a common constituent in centrally active agents, valued for its ability to improve pharmacokinetic properties and engage with various biological targets.[3][4] The conjugation of these two pharmacophores into a single molecular entity, such as 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a logical synthetic approach for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, offering valuable insights for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is characterized by a central pyrimidine ring substituted at the 4- and 6-positions. At the 4-position, a p-tolyl (4-methylphenyl) group is attached, and at the 6-position, a piperazin-1-yl moiety is present.
Molecular Formula: C₁₅H₁₈N₄
Molecular Weight: 254.33 g/mol
The IUPAC name for this compound is 4-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidine.
A summary of its key physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₄ | - |
| Molecular Weight | 254.33 g/mol | - |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated |
| logP (octanol-water partition coefficient) | 2.8 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Characterization
The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine can be achieved through a multi-step process, leveraging established methodologies for the construction of substituted pyrimidines. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.
Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of 4-methylacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of the Pyrimidine Core
-
Dissolve the enaminone intermediate and guanidine hydrochloride in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium ethoxide) to the mixture and reflux for an extended period.
-
After completion, cool the reaction mixture and neutralize with an acid.
-
The precipitated solid, 2-amino-4-(4-methylphenyl)-6-hydroxypyrimidine, is collected by filtration and washed.
Step 3: Chlorination of the Pyrimidine Ring
-
Treat the 2-amino-4-(4-methylphenyl)-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine.
-
Heat the mixture carefully under reflux.
-
After the reaction is complete, the excess POCl₃ is cautiously quenched with ice water.
-
The resulting chlorinated pyrimidine is extracted into an organic solvent.
Step 4: Nucleophilic Substitution with Piperazine
-
Dissolve the 2-amino-4-chloro-6-(4-methylphenyl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of piperazine to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 5: Deamination
-
The final step involves the removal of the 2-amino group. This can be achieved through various methods, such as a Sandmeyer-type reaction or by diazotization followed by reduction.
Characterization
The identity and purity of the synthesized 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic protons of the methylphenyl and pyrimidine rings, the aliphatic protons of the piperazine ring, and the methyl group protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.
Potential Biological Activity and Therapeutic Relevance
The pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of pyrimidine are known to act as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.[2][5] The incorporation of a piperazine moiety can enhance the compound's pharmacokinetic properties and introduce interactions with specific receptors, particularly in the central nervous system.[4][6]
Given the structural motifs present in 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, it is plausible that this compound could exhibit activity in several therapeutic areas:
-
Oncology: Many kinase inhibitors incorporate pyrimidine and piperazine rings to target signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[7]
-
Infectious Diseases: Substituted pyrimidines have shown promise as antitrypanosomal agents.[8]
-
Neurological Disorders: The piperazine ring is a common feature in drugs targeting central nervous system disorders.[6] Recent studies have also explored pyrimidine derivatives for their potential in treating conditions like Alzheimer's disease.[9]
Illustrative Signaling Pathway
Caption: Potential inhibitory action on the PI3K/AKT/mTOR signaling pathway.
Conclusion
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine represents a promising molecular scaffold that synergistically combines the pharmacologically significant pyrimidine and piperazine moieties. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in the pursuit of novel and effective therapeutic agents. The exploration of this and related structures could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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PubChem. 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline. National Center for Biotechnology Information. [Link]
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Taylor, A. E., Hering, M., Elsegood, M. R. J., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. [Link]
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Jain, K., & Sharma, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Atwal, K. S., O'Neil, S. V., Ahmad, S., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
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Shanghai Rlavie Technology Co., ltd. 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. [Link]
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Aswinanand, B., Palani, K. N., Santhanam, S. D., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]
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Wikipedia. Piperazine. [Link]
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Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. [Link]
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Yang, C., Zhang, Y., Wang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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(2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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de Souza, A. C., de Pádula, M., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
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The Pyrimidine-Piperazine Scaffold: Synthetic Architectures and Medicinal Utility
[1][2]
Introduction: The Power of the Privileged Interface
In modern medicinal chemistry, the fusion of a pyrimidine core with a piperazine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This architecture is not merely structural; it is functional. The pyrimidine ring acts as a flat, electron-deficient aromatic anchor capable of
This guide details the technical roadmap for synthesizing and optimizing these compounds, moving beyond basic organic chemistry into the nuance of regioselective control and catalytic cross-coupling.
Key Therapeutic Areas[3]
-
Kinase Inhibitors: Targeting the ATP-binding pocket (e.g., Dasatinib analogues).
-
GPCR Modulators: Specifically Dopamine (
, ) and Serotonin ( , ) receptors, where the piperazine nitrogen acts as a crucial basic center for ionic interaction with Asp residues in the receptor transmembrane domain [1]. -
Antimicrobials: Exploiting the bacterial dihydrofolate reductase pathway [2].
Rational Design & Structure-Activity Relationship (SAR)
Before synthesis, one must understand the electronic landscape of the scaffold. The pyrimidine ring is significantly
Electronic Mapping[4]
-
Positions 2, 4, and 6: Highly electron-deficient. Susceptible to Nucleophilic Aromatic Substitution (
). -
Position 5: The "aromatic" position. Least electron-deficient. Difficult to substitute via
; requires electrophilic substitution (halogenation) or Pd-catalyzed coupling.
The Piperazine "Linker" Logic
To prevent polymerization during synthesis, monoprotection of the piperazine (e.g.,
Core Synthesis I: Nucleophilic Aromatic Substitution ( )
The most efficient route to pyrimidine-piperazines is
The Regioselectivity Rule (The 2,4-Dichloro Paradox)
When reacting 2,4-dichloropyrimidine with a nucleophile (piperazine), substitution can occur at C2 or C4.
-
Standard Observation: Substitution occurs preferentially at C4 .
-
Mechanistic Reason: The intermediate Meisenheimer complex at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3). The C4 position is less sterically hindered and more electrophilic than C2 [3].
Critical Exception: If the C5 position possesses an electron-donating group, or if specific solvent effects (like hydrogen bonding with formamides) are involved, selectivity can erode or even flip to C2 [4].
Visualization: Regioselectivity Logic
Caption: Kinetic preference for C4 substitution in 2,4-dichloropyrimidine due to Meisenheimer complex stabilization.
Protocol A: Regioselective C4-Amination
Objective: Synthesize 4-(1-piperazinyl)-2-chloropyrimidine from 2,4-dichloropyrimidine.
-
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
- -Boc-piperazine (1.05 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) at 0°C (Ice bath). Note: Temperature control is critical to prevent bis-substitution.
-
Add DIPEA slowly.
-
Add
-Boc-piperazine dropwise over 20 minutes. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography. The C4-isomer is typically less polar than the C2-isomer or bis-product.
-
Core Synthesis II: Palladium-Catalyzed Cross-Coupling
When
Catalyst System Selection
Pyrimidines are "heterocyclic halides" which can poison Pd catalysts via N-coordination.
-
Ligand: Xantphos or BrettPhos are superior. Xantphos (bidentate) prevents the formation of inactive Pd-dimers and enforces a geometry that favors reductive elimination [5].
-
Base:
(Sodium tert-butoxide) is standard. For base-sensitive substrates, use .
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling a 5-bromo-pyrimidine with a piperazine derivative.
-
Reagents:
-
5-Bromo-pyrimidine derivative (1.0 eq)
-
Piperazine derivative (1.2 eq)
-
(0.02 eq) or
-
Xantphos (0.04 eq)
- (1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).
-
-
Procedure:
-
Degassing: Charge the reaction vessel with the halide, amine, and base. Cycle vacuum/Argon 3 times.
-
Catalyst Addition: Add Pre-mixed Pd/Ligand solution (in toluene) under Argon counter-flow.
-
Heating: Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.
-
Purification: Flash chromatography. Note: Piperazines often streak on silica; add 1% Triethylamine to the eluent.
-
Comparison of Methods
| Feature | Method A: | Method B: Buchwald-Hartwig |
| Substrate Scope | Electron-deficient pyrimidines (2-Cl, 4-Cl) | Unactivated or Electron-rich (5-Br, 5-Cl) |
| Regioselectivity | High (C4 > C2), temp dependent | Dictated by Halogen position |
| Cost | Low (No metal) | High (Pd catalyst, Ligands) |
| Scalability | Excellent | Moderate (requires inert atmosphere) |
Experimental Validation & Characterization
Trustworthiness in synthesis comes from rigorous structural proof.
NMR Diagnostics
Distinguishing C2 vs C4 substitution is the most common challenge.
-
Proton NMR (
):-
C4-Substitution: The proton at C2 (between the two nitrogens) usually appears as a singlet further downfield (
8.0–8.5 ppm) than the C6 proton. -
C2-Substitution: The symmetry is often higher. If C4 and C6 are unsubstituted, they appear as doublets.
-
-
Carbon NMR (
): The C2 carbon (between nitrogens) is typically the most deshielded ( 160–170 ppm).
Mass Spectrometry (LC-MS)[6]
-
Chlorine Isotope Pattern: If the product retains a chlorine (e.g., from Protocol A), look for the characteristic 3:1 ratio of
: peaks ( / ). -
Fragmentation: Piperazine rings often show a characteristic fragmentation loss of
or the entire ring ( ).
Synthetic Workflow Visualization
Caption: Decision tree for selecting between Nucleophilic Substitution and Palladium Catalysis.
References
-
Piperazine Scaffold Applications: Thriveni, K. S., et al. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Indian Journal of Pharmaceutical Sciences, 2014. Link
-
Medicinal Utility: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.[1] Link
-
Regioselectivity Mechanisms: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology, QM Magic Class Chapter 29. Link
-
C2-Selectivity Exceptions: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2025. Link
-
Buchwald-Hartwig Conditions: "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules, 2012. Link
The Pivotal Role of Substitution: A Technical Guide to the Structure-Activity Relationship of 4-Aryl-6-Piperazinylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of biologically active molecules.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" in the quest for novel therapeutics. This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly versatile, class of pyrimidine derivatives: the 4-aryl-6-piperazinylpyrimidines. As a senior application scientist, this document aims to provide not just a compilation of data, but a causal analysis of how subtle molecular modifications within this scaffold dictate biological outcomes, offering a strategic roadmap for the rational design of more potent and selective agents. We will explore the synthetic strategies, dissect the impact of substitutions at each key position, and provide actionable protocols for their evaluation.
The 4-Aryl-6-Piperazinylpyrimidine Core: A Scaffold of Opportunity
The 4-aryl-6-piperazinylpyrimidine core combines three key pharmacophoric elements: a pyrimidine ring, a versatile linker in the form of a piperazine moiety, and an aryl group that can be tailored for specific interactions with biological targets. This combination has proven particularly fruitful in the development of kinase inhibitors, antiproliferative agents, and compounds targeting various receptors.[3][4][5] The pyrimidine core often acts as a hinge-binder in kinase active sites, while the 4-aryl and 6-piperazinyl substituents project into solvent-exposed regions or specific binding pockets, allowing for the fine-tuning of potency and selectivity.
General Synthetic Strategy
The most common and versatile approach to the synthesis of 4-aryl-6-piperazinylpyrimidines involves a two-step sequence starting from a 4-aryl-6-chloropyrimidine intermediate. This intermediate is typically prepared via a Suzuki-Miyaura cross-coupling reaction between a dihalopyrimidine (e.g., 4,6-dichloropyrimidine) and an appropriate arylboronic acid.[6] The subsequent nucleophilic aromatic substitution of the remaining chlorine atom with a desired piperazine derivative furnishes the final product. This modular approach allows for extensive diversification at both the 4-aryl and 6-piperazinyl positions.
Deconstructing the Structure-Activity Relationship
The biological activity of 4-aryl-6-piperazinylpyrimidines is exquisitely sensitive to the nature and position of substituents on each of its three core components. A systematic analysis of these modifications provides a clear understanding of the SAR landscape.
The Influence of the 4-Aryl Substituent
The aryl group at the 4-position of the pyrimidine ring plays a crucial role in target recognition and potency. Modifications to this ring can influence electronic properties, steric bulk, and the potential for hydrogen bonding, all of which impact biological activity.
In a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives evaluated for their antitrypanosomal activity, the nature of the substituent on the 6-aryl ring was varied.[4] However, the consistent presence of the 4-(4-methylpiperazin-1-yl)phenyl group at the 4-position highlights its importance for the observed activity. This large, relatively rigid group likely occupies a key binding pocket in the target protein.
Studies on related 4,6-diarylpyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors have shown that the introduction of electron-withdrawing or electron-donating groups on the aryl rings can significantly modulate their antiproliferative activity.[5][7] For instance, the presence of chloro or methoxy groups on the phenyl rings at the 4- and 6-positions was found to be critical for potent inhibition.[5]
The Versatility of the 6-Piperazinyl Moiety
The piperazine ring at the 6-position serves as a versatile linker, connecting the pyrimidine core to a wide array of substituents that can probe different regions of the target's binding site.
In the development of irreversible menin inhibitors, a series of 4-(piperazin-1-yl)pyrimidines were synthesized.[2] While these compounds lack the 4-aryl group, the SAR at the piperazine moiety is highly informative. The introduction of various substituents on the distal nitrogen of the piperazine ring was found to be critical for achieving potent and selective inhibition.
Similarly, in a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes developed as FLT-3 inhibitors, modifications on the piperazine ring were key to optimizing potency and pharmacokinetic properties.[8]
Modifications to the Pyrimidine Core
While the 4-aryl and 6-piperazinyl positions are the primary points of diversification, modifications to the pyrimidine ring itself can also have a profound impact on activity. For example, the introduction of an amino group at the 2-position of the pyrimidine ring has been a successful strategy in the design of potent kinase inhibitors.[9]
Data-Driven Insights: Quantitative SAR Analysis
To facilitate a clear comparison of the impact of various substitutions, the following tables summarize the biological activity of representative 4-aryl-6-piperazinylpyrimidine derivatives and related compounds.
| Compound | 4-Aryl Substituent | 6-Piperazinyl Substituent | Biological Target | Activity (IC50/EC50) | Reference |
| Compound 29 | 4-(4-methylpiperazin-1-yl)phenyl | 4-bromophenyl | Trypanosoma brucei rhodesiense | 0.6 µM | [4] |
| Compound 32 | 4-(4-methylpiperazin-1-yl)phenyl | 4-chlorophenyl | Trypanosoma brucei rhodesiense | 0.5 µM | [4] |
| Compound 14 | 4-chlorophenyl | - (diarylpyrimidine) | EGFR/VEGFR-2 | GI50 = 22-33 nM | [5] |
| Compound 22 | 4-methoxyphenyl | - (diarylpyrimidine) | EGFR/VEGFR-2 | GI50 = 22 nM | [5] |
| Compound 37 | - | Covalent warhead | Menin-MLL | Potent inhibitor | [2] |
Note: The table includes data from closely related scaffolds to infer the SAR of the 4-aryl-6-piperazinylpyrimidine core.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details a representative synthetic protocol and a key biological assay for the evaluation of 4-aryl-6-piperazinylpyrimidines.
Synthesis of a Representative 4-Aryl-6-piperazinylpyrimidine
Step 1: Synthesis of 4-Aryl-6-chloropyrimidine via Suzuki-Miyaura Coupling
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired arylboronic acid (1.1 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as Na₂CO₃ (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-6-chloropyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution with Piperazine
-
To a solution of the 4-aryl-6-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired piperazine derivative (1.2 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, or extract the aqueous layer with an organic solvent if no precipitate forms.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to yield the desired 4-aryl-6-piperazinylpyrimidine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate containing the compounds.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative MTT Assay
This colorimetric assay is widely used to assess the effect of compounds on the proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Key structural components influencing the biological activity of 4-aryl-6-piperazinylpyrimidines.
Caption: General synthetic workflow for 4-aryl-6-piperazinylpyrimidines.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The 4-aryl-6-piperazinylpyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The modular nature of its synthesis allows for extensive exploration of the SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As demonstrated, subtle changes to the aryl and piperazinyl substituents can lead to significant shifts in biological activity, highlighting the importance of a rational, structure-guided design approach. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel biological targets, and the use of computational modeling to further refine the SAR and predict the activity of new derivatives. This in-depth understanding of the structure-activity relationships is paramount for advancing this important class of compounds from promising hits to clinically viable drug candidates.
References
-
Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
-
Taylor, A. E., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. [Link]
-
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]
-
Chen, W., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1857. [Link]
-
Hentemann, M. F., et al. (2007). 4-amino-5-aryl-6-arylethynylpyrimidines: structure-activity relationships of non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(4), 1586-1605. [Link]
-
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1479830. [Link]
-
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]
-
Youssif, B. G., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. RSC Advances, 12(52), 33887-33903. [Link]
-
Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
-
Sharma, A., & Kumar, R. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
-
Guo, L., et al. (2020). Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. Research Square. [Link]
-
Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(3), 447-456. [Link]
-
Micheli, F., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]
-
Brass, S., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4825-4829. [Link]
-
Liu, L., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142. [Link]
-
Stanetty, P., & Hatzenbichler, A. (2005). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine Derivatives
Introduction
The fusion of pyrimidine and piperazine moieties has yielded a plethora of compounds with significant pharmacological activities, positioning them as privileged scaffolds in modern drug discovery.[1][2] Pyrimidine-piperazine hybrids are being investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitrypanosomal activities.[3][4][5][6] The 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine scaffold represents a core structure of interest for generating novel chemical entities with potentially enhanced biological profiles. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the underlying scientific rationale for the synthesis of these target derivatives.
Our approach is grounded in established synthetic methodologies for pyrimidine functionalization, primarily focusing on the nucleophilic aromatic substitution of a halogenated pyrimidine precursor. This method is widely adopted due to its reliability and the commercial availability of starting materials.
Strategic Synthesis Overview
The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine derivatives is most effectively achieved through a convergent two-step synthetic sequence. This strategy hinges on the initial construction of a key intermediate, 4-chloro-6-(4-methylphenyl)pyrimidine, followed by its subsequent reaction with piperazine or its derivatives. This approach offers modularity, allowing for the introduction of various substituents on the piperazine ring to explore structure-activity relationships (SAR).
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-(4-methylphenyl)pyrimidine
The synthesis of the chlorinated pyrimidine intermediate is a critical first step. This multi-stage process begins with a Claisen condensation to form a 1,3-dicarbonyl compound, which then undergoes cyclization with a suitable amidine source to construct the pyrimidine ring. The final step involves chlorination of the resulting hydroxypyrimidine.
Protocol 1.1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
This step involves a Claisen condensation between 4-methylacetophenone and diethyl oxalate.
Materials:
-
4-Methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of 4-methylacetophenone and diethyl oxalate dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 10% HCl to a pH of approximately 3-4.
-
The precipitated product is then extracted with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 1.2: Synthesis of 4-(4-Methylphenyl)-6-hydroxypyrimidine
This is a cyclocondensation reaction to form the pyrimidine core.[7]
Materials:
-
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
Procedure:
-
Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in absolute ethanol in a round-bottom flask.
-
Add formamidine acetate and sodium ethoxide to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-(4-methylphenyl)-6-hydroxypyrimidine.
Protocol 1.3: Synthesis of 4-Chloro-6-(4-methylphenyl)pyrimidine
This step involves the conversion of the hydroxyl group to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
4-(4-Methylphenyl)-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
Procedure:
-
In a fume hood, carefully add 4-(4-methylphenyl)-6-hydroxypyrimidine to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum to yield 4-chloro-6-(4-methylphenyl)pyrimidine.
Part 2: Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine Derivatives
This final step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with piperazine. This reaction is a well-established method for the amination of halopyrimidines.[8]
Protocol 2.1: Synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
Materials:
-
4-Chloro-6-(4-methylphenyl)pyrimidine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-6-(4-methylphenyl)pyrimidine in DMF, add piperazine (typically 1.2-2 equivalents) and potassium carbonate (as a base, 2-3 equivalents).
-
Heat the reaction mixture at 140°C for 24 hours.[8] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine.
The experimental workflow for this final, critical step is outlined below:
Figure 2: Step-by-step experimental workflow for the synthesis of the final product.
Data Summary and Expected Results
The following table summarizes the key reactants and expected outcomes for the synthesis of a representative derivative.
| Step | Key Reactants | Key Reagents/Solvents | Typical Yield (%) | Product Characterization |
| 1.1 | 4-Methylacetophenone, Diethyl oxalate | NaOEt, EtOH | 70-80 | ¹H NMR, IR |
| 1.2 | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | Formamidine acetate, NaOEt, EtOH | 60-70 | ¹H NMR, Mass Spectrometry (MS) |
| 1.3 | 4-(4-Methylphenyl)-6-hydroxypyrimidine | POCl₃ | 80-90 | ¹H NMR, MS, Melting Point (MP) |
| 2.1 | 4-Chloro-6-(4-methylphenyl)pyrimidine, Piperazine | K₂CO₃, DMF | 50-70 | ¹H NMR, ¹³C NMR, MS, HRMS, MP |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: The use of TLC at each stage allows for the real-time tracking of reactant consumption and product formation, ensuring the reaction proceeds to completion before work-up.
-
Spectroscopic Analysis: The structure of the intermediates and the final product must be unequivocally confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the proposed chemical structures.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point should be determined and compared to literature values if available.
Conclusion
The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine derivatives can be reliably achieved through the outlined multi-step sequence. The key to success lies in the careful execution of each step, with particular attention to reaction conditions and purification methods. This synthetic strategy provides a versatile platform for the generation of a library of analogs for further investigation in drug discovery programs. The modularity of the final step allows for the facile introduction of diverse piperazine derivatives, enabling a thorough exploration of the chemical space around this promising scaffold.
References
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Application Notes and Protocols for Pyrimidine Derivatives in Neuropharmacology
Introduction: The Pyrimidine Scaffold as a Cornerstone in Neuropharmacology
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil. In the realm of medicinal chemistry, this unassuming structure is considered a "privileged scaffold."[1][2] This designation stems from its remarkable ability to serve as a template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Its derivatives are not only central to metabolic processes but have also been successfully developed into drugs for a multitude of diseases.[3][4]
In neuropharmacology, the versatility of the pyrimidine core is particularly evident. Pyrimidine-based compounds have been developed to treat a spectrum of central nervous system (CNS) disorders, ranging from anxiety and epilepsy to complex neurodegenerative diseases like Alzheimer's.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key applications for pyrimidine derivatives in neuropharmacology. Moving beyond a simple listing of facts, we will delve into the mechanistic rationale behind their use and provide detailed, field-proven protocols to empower researchers to validate and explore these fascinating molecules in their own laboratories.
Section 1: Modulating the Brain's Primary Inhibitory System via GABAergic Neurotransmission
Scientific Rationale: The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function. The majority of fast inhibitory neurotransmission is mediated by the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated chloride ion channel.[8] When GABA binds to this receptor, it opens the channel, allowing chloride ions to flow into the neuron, hyperpolarizing it and making it less likely to fire an action potential. Pyrimidine derivatives, most famously the barbiturates, were among the first compounds discovered to enhance the action of GABA. More modern derivatives, such as triazolopyrimidines and pyrazolopyrimidines, act as positive allosteric modulators, binding to a site distinct from the GABA binding site itself—often the benzodiazepine (BZD) site located at the interface between α and γ subunits—to increase the receptor's sensitivity to GABA.[8][9][10] This potentiation of inhibitory signaling is the basis for their therapeutic use as anxiolytics, sedatives, and anticonvulsants.[2][9]
Core Application: Screening and characterizing pyrimidine derivatives for their ability to modulate GABAA receptor function.
Visualization: GABAA Receptor Modulation
Below is a conceptual diagram of a pentameric GABAA receptor, illustrating the distinct binding sites for the endogenous ligand (GABA) and allosteric modulators like pyrimidine derivatives.
Caption: GABA-A Receptor with ligand binding sites.
Protocol 1.1: In Vitro Evaluation of GABAA Receptor Modulation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Principle: This electrophysiological technique is a robust system for studying ligand-gated ion channels. Oocytes from the African clawed frog, Xenopus laevis, are microinjected with cRNAs encoding specific GABAA receptor subunits.[11] The oocytes translate these cRNAs and express functional receptors on their plasma membrane. By "clamping" the voltage across the membrane, one can measure the ionic current that flows through the channels in response to the application of GABA and the modulatory effects of test compounds.[12]
Methodology:
-
Oocyte Preparation & Microinjection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate (remove surrounding follicular cells), which is crucial for clean recordings.
-
Prepare cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2) via in vitro transcription. The choice of subunits is critical as it dictates the pharmacological properties of the receptor.[8] For instance, including the γ2 subunit is necessary to form the high-affinity BZD binding site.
-
Microinject a precise volume (e.g., 50 nL) of the cRNA mixture into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.
-
Using a TEVC amplifier, clamp the membrane potential at a holding potential of -70 mV.
-
Establish a baseline current.
-
-
Compound Application and Data Acquisition:
-
First, determine the GABA EC5-10 concentration for the expressed receptor. This is a submaximal concentration that allows for clear potentiation by a positive modulator.
-
Apply the GABA EC5-10 concentration alone and record the resulting chloride current (IGABA).
-
Wash the oocyte with buffer until the current returns to baseline.
-
Co-apply the GABA EC5-10 concentration with the pyrimidine test compound (at various concentrations). Record the potentiated current.
-
The causality here is direct: an increase in current during co-application, compared to GABA alone, demonstrates positive allosteric modulation.
-
-
Data Analysis:
-
Calculate the percentage modulation for each concentration of the test compound: ((I_GABA+Compound / I_GABA) - 1) * 100.
-
Plot the percentage modulation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal potentiation).
-
| Compound Example | Receptor Subtype | EC50 (nM) | Reference |
| Indiplon | α1β3γ2L | 81 | [10] |
| Fluorinated Derivative 2a | α1β3γ2L | 105 | [10] |
| Fluorinated Derivative 2b | α1β3γ2L | 158 | [10] |
| Caption: Potency of select pyrazolopyrimidines at GABA-A receptors. |
Section 2: Combating Neurodegeneration by Targeting Pathological Proteins in Alzheimer's Disease
Scientific Rationale: Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by two main pathological hallmarks: extracellular plaques of amyloid-β (Aβ) peptide and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[13] The pyrimidine scaffold has served as a versatile starting point for developing multi-target-directed ligands (MTDLs) that can address these pathologies through several mechanisms.[14]
-
Cholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Pyrimidine derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the synapse and providing symptomatic relief.[15][16]
-
Modulation of Aβ Production: Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase. Some pyrimidine derivatives have been designed to modulate the activity of these secretases, shifting APP processing away from the amyloidogenic pathway.[17][18]
-
Microtubule Stabilization: In healthy neurons, tau protein stabilizes microtubules, which are critical for cellular transport. In AD, tau detaches and aggregates. Certain triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules, thereby preventing tau-related neurotoxicity.[13]
Visualization: Amyloid Precursor Protein (APP) Processing
This diagram illustrates the two major pathways for APP processing and highlights the intervention point for secretase modulators.
Caption: APP processing pathways and inhibitor action.
Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This is a well-established, reliable colorimetric assay for measuring AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An effective inhibitor will reduce the rate of this color change.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
AChE Enzyme Solution (from electric eel or human recombinant).
-
DTNB Solution (in buffer).
-
ATCh Substrate Solution (in buffer).
-
Test Compound Stock Solution (in DMSO) and serial dilutions.
-
Positive Control: Donepezil or Tacrine.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
Test compound dilution (or DMSO for control).
-
DTNB solution.
-
AChE enzyme solution.
-
-
The choice to pre-incubate the enzyme with the inhibitor (e.g., for 15 minutes at 37°C) is important. This step allows time for the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding or irreversible inhibitors.
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).
-
Calculate the reaction rate (V) for each well (change in absorbance per minute).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = ((V_control - V_inhibitor) / V_control) * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound Class | Target | IC50 Range | Reference |
| Pyrimidine Diamines | EeAChE | ~90% inhib. @ 9µM | [19] |
| Substituted Pyrimidines | AChE | Potent, > Donepezil | [16] |
| Caption: Inhibitory activity of pyrimidine derivatives against AChE. |
Section 3: Modulating Kinase Signaling in Neuroinflammation and Cell Death
Scientific Rationale: Protein kinases are critical regulators of cellular signaling. Their dysregulation is increasingly implicated in the pathology of neurodegenerative and neuroinflammatory diseases. For example, cyclin-dependent kinases (CDKs) are involved in aberrant cell cycle re-entry of post-mitotic neurons, a pathway leading to apoptosis in AD.[20] Other kinases, like DRAK1 and MARK4, are involved in inflammatory signaling and cytoskeletal dynamics.[21] The pyrimidine scaffold is exceptionally well-suited for designing kinase inhibitors because its nitrogen atoms can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the adenine ring of ATP.[22] This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby interrupting the pathological signaling cascade.
Visualization: Kinase Inhibition Workflow
This diagram outlines the logical flow of an experiment to identify and validate a pyrimidine-based kinase inhibitor.
Sources
- 1. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. New perspectives on the roles of pyrimidines in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into the molecular mechanism of triazolopyrimidinone derivatives effects on the modulation of α1β2γ2 subtype of GABAA receptor: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 14. mmumullana.org [mmumullana.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
Ticket ID: SOL-PYR-4MP-001 Status: Open Agent: Senior Application Scientist Topic: Troubleshooting solubility issues for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine (4-MPP)
Executive Summary: The "Brick Dust" Challenge
You are likely encountering solubility issues because 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine possesses a classic "brick dust" profile common in kinase inhibitor scaffolds. Its structure combines a lipophilic, planar tail (4-methylphenyl) with a rigid heteroaromatic core (pyrimidine), leading to high crystal lattice energy.
However, the piperazine moiety at position 6 is your "solubility handle." The distal secondary amine (N1) is basic, allowing us to manipulate solubility via pH adjustment and salt formation.
This guide provides a tiered troubleshooting approach, moving from simple buffer adjustments to advanced formulation strategies.
Module 1: pH-Dependent Solubility (The "Quick Fix")
Q: Why does my compound precipitate immediately upon addition to PBS (pH 7.4)?
A: This is a pKa-driven phenomenon. While the pyrimidine ring nitrogens are weakly basic, the distal nitrogen of the piperazine ring is the primary ionization center. For N-arylpiperazines, this pKa is typically in the range of 8.0 – 9.0 .
-
At pH 7.4 (PBS): The compound exists in an equilibrium between its ionized (soluble) and neutral (insoluble) forms. If the intrinsic solubility (
) of the neutral form is extremely low (e.g., < 1 µg/mL), even partial ionization is insufficient to keep the compound in solution at micromolar concentrations. -
The Fix: You must drive the equilibrium toward the cationic species. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa.
Action Plan:
-
Acidify: Lower the pH of your vehicle to pH 4.0 – 5.0 using Acetate or Citrate buffer.
-
Avoid Phosphate: Phosphate ions can precipitate cationic drugs (counter-ion effect). Switch to Histidine or Acetate buffers for stock preparation.
Module 2: Salt Selection Strategies (The "Robust Solution")
Q: pH adjustment isn't suitable for my in vivo study. Which salt form should I synthesize?
A: Converting the free base to a salt is the most reliable method to improve dissolution rates and bioavailability. For piperazine-containing small molecules, specific counter-ions have a higher probability of success.
Recommended Counter-ions:
| Counter-ion | Rationale | Potential Risk |
| Hydrochloride (HCl) | First Choice. Creates a strong ionic bond with the piperazine NH. High melting point, usually non-solvated. | Can be hygroscopic (absorbs moisture), leading to deliquescence. |
| Mesylate (Methanesulfonate) | Excellent for lipophilic bases. Often disrupts packing better than HCl, increasing solubility. | Lower melting point than HCl; potential for polymorphism. |
| Citrate | Biocompatible. Often forms stable hydrates (less hygroscopic). | Lower solubility enhancement compared to strong acids (HCl/Mesylate). |
Protocol: Rapid Salt Screening (In Situ)
Do not synthesize bulk salt immediately. Perform an in situ screen.
-
Prepare Stock: Dissolve 10 mg of free base in a minimal volume of THF or Methanol.
-
Add Acid: Add 1.05 equivalents of the selected acid (HCl, Methanesulfonic acid) dissolved in the same solvent.
-
Evaporate/Precipitate: Remove solvent.
-
Test: Add water to the residue. If it dissolves clear, the salt form is viable.
Module 3: Formulation & Co-Solvents
Q: I need an IV formulation. How do I solubilize this without extreme pH?
A: When pH adjustment and salt formation are insufficient or toxicologically barred, you must use Complexation or Co-solvency .
Strategy A: Cyclodextrin Complexation (The "Gold Standard")
The 4-methylphenyl tail is hydrophobic and fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This shields the lipophilic portion from water while the hydrophilic exterior interacts with the solvent.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Add the compound (or its Mesylate salt) and stir for 4-6 hours. Filter (0.22 µm).
-
Why it works: It artificially increases the "apparent solubility" without changing the pH drastically.
Strategy B: The "Cosolvent Trinity"
For intraperitoneal (IP) or subcutaneous (SC) injection, use the following vehicle (mix in order):
-
10% DMSO (Dissolve compound here first)
-
40% PEG 400 (Add slowly, vortexing)
-
50% Water/Saline (Add last; watch for precipitation)
Warning: Do not add water directly to the DMSO stock; it will crash out. Always buffer the transition with PEG or Propylene Glycol.
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting the correct solubility strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on application type (In Vitro vs. In Vivo).
Technical Reference Data
| Parameter | Value (Estimated/Typical) | Impact on Solubility |
| pKa (Piperazine N1) | ~ 8.7 ± 0.5 | High solubility at pH < 6.0. |
| pKa (Pyrimidine N) | < 2.0 | Negligible contribution to solubility.[1] |
| LogP | ~ 2.5 – 3.5 | Moderate lipophilicity; requires organic co-solvents. |
| H-Bond Donors | 1 (Piperazine NH) | Critical for salt formation.[2] |
References
-
BenchChem. (2025).[2][3][4] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88747, 2-(1-Piperazinyl)pyrimidine. Retrieved from
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative source on salt selection for basic drugs).
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. (Seminal paper on salt screening for piperazine-like bases).
Sources
Technical Support Center: Pyrimidine Inhibitor Bioavailability
Current Status: Operational | Topic: Oral Bioavailability Optimization
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Bioavailability Optimization Hub
You are likely here because your pyrimidine-based candidate—whether a nucleoside analog, a DHODH inhibitor, or a kinase inhibitor—is showing excellent potency in vitro (IC₅₀ < 100 nM) but failing to achieve therapeutic plasma exposure in vivo.
Pyrimidine scaffolds present a unique "double-edged" pharmacokinetic challenge:
-
Hydrophilic Analogs (Nucleosides): Often suffer from poor passive permeability and rapid hepatic clearance via Dihydropyrimidine Dehydrogenase (DPD).
-
Hydrophobic Inhibitors (Heterocycles): Often suffer from "brick-dust" insolubility due to high crystal lattice energy (high melting points).
This guide is structured to troubleshoot these specific failure modes.
Module 1: Troubleshooting Rapid Metabolic Clearance
Symptom: High clearance (
The Root Cause: The DPD Checkpoint
The liver enzyme Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting step in pyrimidine catabolism.[1][2] It rapidly reduces the 5,6-double bond of uracil and thymine derivatives. If your scaffold mimics these natural bases (e.g., 5-Fluorouracil), DPD will destroy >80% of the dose before it reaches systemic circulation [1].
Protocol A: The DPD-Specific Stability Assay
Do not rely solely on standard microsomal stability assays, as they may lack sufficient cytosolic cofactors.
-
Preparation:
-
Use Liver Cytosol (not just microsomes) or S9 fraction, as DPD is a cytosolic enzyme.
-
Cofactor: Supplement with NADPH (essential for DPD activity).[3]
-
-
The Diagnostic Step (Inhibition Check):
-
Run the assay in parallel: Condition A (Compound + NADPH) vs. Condition B (Compound + NADPH + Gimeracil or Eniluracil at 1 µM).
-
Interpretation: If half-life (
) significantly increases in Condition B, your bioavailability issue is DPD-mediated.
-
Solution Strategy: The "Trojan Horse" Prodrug
If DPD is the culprit, you must mask the pyrimidine ring or saturate the enzyme.
-
Strategy 1: Co-administration. Combine your drug with a DPD inhibitor (e.g., the Teysuno strategy: Tegafur + Gimeracil).
-
Strategy 2: Carbamate Modification (Capecitabine Approach).
-
Modify the N4-amine with a carbamate chain. This prevents DPD recognition in the liver.
-
Mechanism:[4][5][6][7][8] The carbamate passes the liver intact. It is hydrolyzed by Carboxylesterase (CES) in the liver/plasma, then Cytidine Deaminase (CDA), and finally activated by Thymidine Phosphorylase (TP) at the target site [2].[5][8]
-
Visualization: The Capecitabine Activation Cascade
This diagram illustrates how to bypass First-Pass Metabolism.
Caption: Figure 1. The metabolic bypass strategy. By masking the pyrimidine, the drug evades hepatic DPD (grey) and is selectively activated in the target tissue.
Module 2: Troubleshooting Poor Permeability (Class III/IV)
Symptom: High solubility, high stability, but low Caco-2 permeability (
The Root Cause: The Polarity Trap
Pyrimidine nucleosides are inherently hydrophilic (low LogP). They require active transport (e.g., CNT/ENT transporters). If your analog is not a substrate for these transporters, it cannot cross the enterocyte membrane. Furthermore, the conversion to the active monophosphate form is often the rate-limiting step intracellularly.
Solution Strategy: ProTide Technology
Do not just modify the base; modify the phosphate. The ProTide (Pronucleotide) approach masks the monophosphate oxygen with an aryl group and an amino acid ester [3].[7]
Why this works:
-
Increases Lipophilicity: The masking groups significantly raise LogP, allowing passive diffusion.
-
Kinase Bypass: Delivers the monophosphate directly, skipping the slow first phosphorylation step.
Protocol B: Lipophilicity & Stability Screen
-
LogD Measurement: Target a LogD (pH 7.4) between 1.5 and 3.0 .
-
Plasma Stability: Incubate the ProTide in human vs. intestinal S9.
-
Requirement: You want stability in the intestine (to cross the membrane) but rapid cleavage in the plasma/liver to release the active nucleotide.
-
Module 3: Troubleshooting Poor Solubility (Class II)
Symptom: Compound precipitates in buffer; "Brick dust" solid state; High melting point (>200°C).
The Root Cause: Crystal Lattice Energy
Many non-nucleoside pyrimidine inhibitors (e.g., for kinases or DHODH) are flat, rigid molecules that stack efficiently (π-π stacking), leading to high crystal lattice energy. They resist dissolving in the aqueous GI fluids.
Protocol C: Kinetic Solubility & Formulation Selection
-
Assay: Dissolve compound in DMSO, then spike into FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Readout: Measure concentration after 4 hours via HPLC-UV.
-
Decision Matrix: Use the data to select the formulation vehicle.
Data Table: Formulation Decision Matrix
| Solubility (FaSSIF) | Melting Point ( | Recommended Strategy | Mechanism |
| < 10 µg/mL | > 200°C | Amorphous Solid Dispersion (ASD) | Disrupts crystal lattice using polymers (HPMC-AS) to create a high-energy amorphous state [4]. |
| < 10 µg/mL | < 150°C | Lipid/SEDDS | Solubilizes the drug in a lipid pre-concentrate that emulsifies in the gut. |
| 10-100 µg/mL | Variable | Micronization / Salt Form | Increases surface area or modifies pH microenvironment to improve dissolution rate. |
Visualization: Formulation Logic Flow
Caption: Figure 2. Decision tree for selecting the correct optimization strategy based on physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine inhibitor has a high efflux ratio in Caco-2 (>20). Is this killing my bioavailability?
-
Answer: Not necessarily. While P-gp efflux is a flag, high solubility compounds can often saturate the transporter in the gut lumen (where concentrations are high, often mM range).
-
Action: Check the Mass Balance in your Caco-2 assay.[9] If recovery is low (<70%), the drug might be trapped inside the cell or metabolized by intracellular enzymes, mimicking efflux. If real efflux is confirmed, consider co-formulation with excipients that inhibit P-gp (e.g., Vitamin E TPGS).
-
Q2: I see double peaks in my HPLC during the stability assay for my prodrug. What is happening?
-
Answer: This is likely the diastereomers . ProTide synthesis (phosphoramidates) creates a chiral center at the phosphorus atom, resulting in
and isomers.-
Critical Note: These isomers often have different metabolic rates and biological activities. You must separate them or develop a stereoselective synthesis to ensure consistent PK profiles.
-
Q3: Should I use a salt form to improve the solubility of my pyrimidine?
-
Answer: Be careful. Pyrimidines are often weak bases (pKa ~2-4).
-
The Trap: In the stomach (pH 1.2), the salt will dissolve. However, as it enters the small intestine (pH 6.8), the free base may precipitate out immediately ("crashing out").
-
Recommendation: If using a salt, perform a "pH-shift dissolution assay" (pH 1.2
6.8) to check for precipitation. If it precipitates, an Amorphous Solid Dispersion (ASD) is superior to a salt.
-
References
-
Vreugdenhil, G. et al. (2025). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. Nature/Springer. Link
-
OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications. Link
-
Suresh, R. R. et al. (2026).[10] Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry.[10] Link
-
Pinnamaneni, S. et al. (2002).[11] Formulation approaches for orally administered poorly soluble drugs. Pharmazie / Semantic Scholar. Link
Sources
- 1. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 4. Unlocking Potential: Capecitabine's Evolution As An Anticancer Wonder Drug » Article [journals.stmjournals.com]
- 5. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine stability issues and degradation
Welcome to the technical support center for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Introduction
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is a molecule of interest in pharmaceutical research, featuring a pyrimidine core linked to a piperazine and a 4-methylphenyl group. The chemical stability of this compound is paramount for its reliable use in experimental settings and for the development of stable pharmaceutical formulations. The structure, possessing both an electron-deficient pyrimidine ring and a nucleophilic piperazine moiety, presents a unique set of potential stability challenges.[1][2] This guide will explore these potential issues and provide practical solutions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine?
A1: Based on the general stability of related heterocyclic compounds, it is recommended to store 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in a cool, dry, and dark place. A summary of recommended and stress conditions is provided in the table below.
| Condition | Recommended Storage | Rationale |
| Temperature | 2-8 °C (refrigerated) | Lower temperatures slow down potential degradation reactions, particularly thermal degradation of the piperazine moiety.[3] |
| Light | Protected from light (amber vials) | Pyrimidine rings can be susceptible to photodegradation, potentially forming dimers or photohydrates.[4][5][6] |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) | The piperazine ring is susceptible to oxidation, so minimizing contact with oxygen is crucial.[7][8] |
| Moisture | Tightly sealed container with desiccant | The pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions.[9][10] |
Q2: I've observed a change in the color of my solid compound over time. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the piperazine ring or photolytic degradation of the pyrimidine ring.[5][7] It is crucial to analyze the material using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector, to check for the presence of impurities. If degradation is confirmed, review your storage conditions to ensure they align with the recommendations in Q1.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems that may arise during experiments involving 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.
Issue 1: Inconsistent Results in Biological Assays
Q: My dose-response curves are not reproducible, and I suspect compound instability in my aqueous assay buffer.
A: Instability in aqueous media is a common issue for compounds with pyrimidine and piperazine moieties. The degradation is often pH and temperature-dependent.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation of the Pyrimidine Ring: The pyrimidine ring can be susceptible to hydrolysis, especially at non-neutral pH.[11][12][13]
-
Troubleshooting:
-
pH Profiling: Perform a preliminary stability study of your compound in the assay buffer at different pH values (e.g., pH 5, 7.4, and 9) to identify the optimal pH range for stability.
-
Fresh Stock Solutions: Always prepare fresh stock solutions of the compound before each experiment. Avoid storing solutions for extended periods, even when frozen, unless stability has been confirmed.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound in the assay buffer.
-
-
-
Oxidative Degradation of the Piperazine Ring: The piperazine ring is prone to oxidation, which can be catalyzed by metal ions present in buffers or media.[7][8]
-
Troubleshooting:
-
Degas Buffers: Degas your assay buffer to remove dissolved oxygen before adding the compound.
-
Use High-Purity Water and Reagents: Ensure that the water and buffer components are of high purity and free from trace metal contaminants.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid, glutathione) to the buffer may be necessary, but be sure to assess its compatibility with your assay.
-
-
Experimental Workflow for Investigating Aqueous Stability:
Caption: Workflow for assessing compound stability in aqueous buffer.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation
Q: I am observing new peaks in my HPLC chromatogram after preparing my sample in an acidic mobile phase or diluent. What is happening?
A: The appearance of new peaks upon exposure to acidic conditions suggests acid-catalyzed degradation.
Potential Degradation Pathway:
The pyrimidine ring's π-deficient nature makes it susceptible to nucleophilic attack, which can be facilitated under acidic conditions.[1] Protonation of the ring nitrogens can activate the ring towards hydrolysis.
Troubleshooting Steps:
-
Use a Neutral pH Mobile Phase: If your chromatography method allows, switch to a mobile phase with a neutral or near-neutral pH (e.g., phosphate or ammonium acetate buffer around pH 7).
-
Minimize Sample Residence Time: Do not let your samples sit in the autosampler for extended periods before injection, especially if the diluent is acidic.
-
Investigate Diluent Effects: Prepare your sample in different diluents (e.g., acetonitrile, methanol, water, and mixtures thereof) to see if the degradation is solvent-dependent.
Proposed Acid-Catalyzed Degradation:
Caption: Potential acid-catalyzed hydrolysis of the pyrimidine ring.
Issue 3: Loss of Compound During Forced Degradation Studies (Oxidation)
Q: I am performing a forced degradation study using hydrogen peroxide, and I am seeing a rapid loss of my parent compound with multiple small, polar degradant peaks. What is the likely degradation site?
A: The piperazine moiety is highly susceptible to oxidation.[7][8][14] Hydrogen peroxide can lead to a variety of degradation products.
Potential Oxidative Degradation Sites:
-
N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.
-
Ring Oxidation: The carbon atoms adjacent to the nitrogen atoms are also susceptible to oxidation, potentially leading to the formation of piperazinones or other oxidized species.[8]
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the piperazine ring.
Troubleshooting and Characterization:
-
Milder Oxidizing Agents: If the degradation with hydrogen peroxide is too rapid, consider using a milder oxidizing agent or reducing the concentration and temperature.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify the masses of the degradation products. This will provide valuable clues about the types of modifications occurring (e.g., an increase of 16 amu suggests the addition of an oxygen atom).
-
Forced Degradation Conditions Summary:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the pyrimidine ring. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential hydrolysis of the pyrimidine ring. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the piperazine ring (N-oxidation, ring oxidation/opening).[7][8] |
| Thermal | Solid state, 80 °C, 72h | General decomposition, potential piperazine degradation.[3] |
| Photolytic | Solid & Solution, ICH Q1B conditions | Photodimerization or hydration of the pyrimidine ring.[4][5][15] |
Analytical Methods for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is recommended to separate the parent compound from potentially more polar degradants.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is invaluable for the identification of unknown degradation products.
Note: If acid-lability is observed, a neutral pH mobile phase system (e.g., using ammonium acetate buffer) should be developed.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). International Journal of Science and Applied Technologies, 9(2).
- Boorstein, R. J., & Teebor, G. W. (1989). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 28(15), 6164-6170.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). Molecules, 26(15), 4468.
- Al-Nialema, N., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10996-11008.
- SYNTHESIS OF PYRIMIDINE DERIV
- López-Lázaro, M., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 13(21), 5385.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry, 34(2).
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Nielsen, P. F. (2016). Oxidation of piperazine in post-combustion carbon capture.
-
Pyrimidine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(11), 3297.
- Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. (1991). Biochemistry, 30(1), 143-148.
- Insight into the Photodynamics of Photostabilizer Molecules. (2022). The Journal of Physical Chemistry A, 126(45), 8449-8458.
- Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. (2000). Nucleic Acids Research, 28(3), 780-787.
- Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2026). The Journal of Organic Chemistry.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Pharmaceutical Sciences & Research, 7(8), 539.
- Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.).
- Forced degradation studies. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science, 3(5), 159-165.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (2024).
- A deconstruction–reconstruction strategy for pyrimidine diversification. (2024).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). Journal of Bacteriology, 192(17), 4447-4456.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). Pharmacology & Therapeutics, 8(3), 629-651.
- Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][14][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 213, 113170.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025). Industrial & Engineering Chemistry Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1184-1190.
- 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(17), 4877-4881.
- 4-(6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl} - Chemenu. (n.d.).
- 6-[4-(3,5-dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem.
- Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. (2020). European Journal of Medicinal Chemistry, 196, 112458.
- Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. (2009). Chinese Journal of Pharmaceutical Analysis, 30(1), 125-127.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1184-1190.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1184-1190.
- 4-{4-[(4-methylphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine. (n.d.). AK Scientific.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. cas 2415552-57-5|| where to buy 4-(6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine [english.chemenu.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. ijsat.org [ijsat.org]
Technical Support Center: Pyrimidine-Based Kinase Inhibitor Optimization
Topic: Reducing Off-Target Effects in Pyrimidine-Based Small Molecules Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To provide rigorous, mechanistic troubleshooting for medicinal chemists and biologists facing promiscuity issues with ATP-competitive pyrimidine scaffolds.
Introduction: The Pyrimidine Paradox
The pyrimidine scaffold (specifically 2,4-diaminopyrimidine and pyrazolo[3,4-d]pyrimidine) is a "privileged structure" in kinase discovery because it mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]
The Problem: This perfect mimicry is also your liability. Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), simple pyrimidine analogs often act as "pan-kinase" inhibitors, leading to toxicity and confounding biological data.
This guide moves beyond basic
Module 1: Structural Optimization & Chemical Design
Troubleshooting Guide: Structural Causes of Promiscuity
Q1: My pyrimidine lead has single-digit nanomolar affinity for my target (e.g., EGFR) but hits CDK2 and SRC with equal potency. Why?
Diagnosis: You are likely relying solely on the "Hinge Binding" motif (the pyrimidine N1/N3 interaction). This region is structurally identical in almost all kinases.
The Fix: The "Gatekeeper" Strategy You must exploit the Gatekeeper Residue —a single amino acid located deep in the ATP pocket that varies between kinases.
-
Mechanism: If your target kinase has a small gatekeeper (Threonine/Alanine) and the off-target has a large one (Methionine/Phenylalanine), you cannot use steric bulk. However, if your target has a unique cysteine or a specific polar residue, you can design a substituent that "hooks" into the back pocket.
-
Actionable Step: Add a hydrophobic moiety (e.g., a substituted phenyl or isopropyl group) at the C5 or N4 position of the pyrimidine ring. This forces the molecule to clash with the larger gatekeeper residues of off-target kinases (like the bulky Methionine in many off-targets) while fitting into the smaller pocket of your target.
Q2: I have optimized for the gatekeeper, but I still see broad off-target hits. What is the next logical step?
Diagnosis: You are likely binding to the active "DFG-in" conformation (Type I inhibition), which is the most conserved state.
The Fix: Switch to Type II (DFG-out) Targeting Type II inhibitors stabilize the inactive kinase conformation where the activation loop (DFG motif) flips out.
-
Chemical Strategy: Extend your scaffold with a "tail" moiety (often a urea or amide linker) from the pyrimidine core. This tail occupies the allosteric hydrophobic pocket adjacent to the ATP site, which is less conserved than the hinge region.
Visualization: The Selectivity Decision Tree
Caption: Decision matrix for medicinal chemistry optimization based on structural biology of the target kinase.
Module 2: Advanced Validation (Kinetic Selectivity)
Q3: My inhibitor shows an
Answer: Not necessarily.
The Science:
If your inhibitor stays bound to the target for 60 minutes (
Data Comparison: Thermodynamics vs. Kinetics
| Metric | Symbol | Definition | Why it fails for Selectivity | Why it succeeds |
| Affinity | Equilibrium binding strength.[2] | Assumes constant drug exposure; ignores dynamic flushing of drug in the body. | Good for initial High-Throughput Screening (HTS). | |
| Residence Time | How long the drug stays bound. | Low throughput; harder to measure. | Gold Standard: Predicts duration of effect and "kinetic proofreading" against off-targets. |
Protocol: Measuring Residence Time via Surface Plasmon Resonance (SPR)
Objective: Determine dissociation rates (
-
Immobilization: Immobilize the target kinase and the off-target kinase (e.g., Biotinylated) onto a Streptavidin SPR sensor chip.
-
Injection (Association): Inject the pyrimidine inhibitor at
concentration for 120 seconds. Observe the response unit (RU) increase. -
Wash (Dissociation): Switch to running buffer (no inhibitor) and monitor the decrease in RU for at least 30 minutes.
-
Analysis: Fit the dissociation curve to a first-order decay equation:
. -
Calculation: Calculate Residence Time
.-
Success Criterion: Target
> 10x Off-Target .
-
Module 3: Cellular Context & Target Engagement
Q4: My biochemical data looks perfect, but the cellular phenotype is messy. How do I prove my inhibitor is actually engaging the target inside the cell and not just killing cells non-specifically?
The Solution: Cellular Thermal Shift Assay (CETSA) Biochemical assays use truncated proteins in artificial buffers. CETSA validates binding in the native cellular environment.
Protocol: Isothermal Dose-Response CETSA
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (
Step-by-Step Methodology:
-
Treatment: Treat live cells (e.g., HEK293) with your pyrimidine inhibitor at varying concentrations (0.1 nM to 10
M) for 1 hour. Include a DMSO control. -
Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat all tubes to a fixed screening temperature (determined previously, usually
52°C for many kinases) for 3 minutes. -
Lysis & Separation: Cool to RT, freeze-thaw (x3) to lyse, and centrifuge at 20,000 x g for 20 mins to pellet precipitated (unstable) proteins.
-
Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using a specific antibody for your kinase.
-
Result: A band should appear/intensify as inhibitor concentration increases (stabilization), whereas the DMSO control should show no band (protein denatured and precipitated).
Visualization: Kinetic Selectivity Mechanism
Caption: Illustration of Kinetic Selectivity. Even with similar association rates (
References
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization.
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[3][4] Nature Reviews Cancer.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Müller, S., et al. (2015). Target residence time: more than just a number. Drug Discovery Today.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhanced Detection of Piperazine Compounds Through Derivatization
Welcome to the technical support center for the derivatization of piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the analytical detection of piperazine and its analogues. Piperazine moieties are common in pharmaceuticals and other chemical entities, but their inherent physicochemical properties—such as low UV absorbance and poor ionization efficiency—often present analytical challenges.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your derivatization experiments. The protocols and insights provided herein are grounded in established scientific principles to ensure the reliability and accuracy of your results.
Section 1: The "Why" of Derivatization - Overcoming Detection Hurdles
Piperazine and its simple derivatives often lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence spectroscopy challenging at low concentrations.[1][2][3] Furthermore, their polarity and potential for protonation can lead to poor chromatographic peak shape and variable ionization in mass spectrometry (MS). Chemical derivatization addresses these issues by introducing a functional group that enhances detectability and improves analytical performance.
Here, we will explore common derivatization strategies and troubleshoot the associated experimental challenges.
Section 2: UV-Vis Detection Enhancement
A primary strategy for enhancing UV-Vis detection is to introduce a chromophore into the piperazine molecule. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) are effective for this purpose.[1][2][4]
Troubleshooting Guide: Derivatization with NBD-Cl
Q1: I am not seeing the expected product peak for my NBD-piperazine derivative in my HPLC-UV chromatogram.
A1: This issue can arise from several factors related to the reaction conditions or the analytical setup.
-
Incomplete Reaction:
-
pH is critical: The reaction of NBD-Cl with the secondary amine of piperazine is pH-dependent. An optimal pH of 7.5-9.5 is generally recommended for modifying amine residues.[5] Ensure your reaction buffer is at the correct pH.
-
Insufficient Reagent: A molar excess of NBD-Cl is typically required to drive the reaction to completion. Try increasing the NBD-Cl to piperazine ratio.
-
Reaction Time and Temperature: While some reactions proceed at room temperature, gentle heating may be necessary. Monitor the reaction progress over time to determine the optimal duration.
-
-
Analytical Issues:
-
Incorrect Wavelength: The NBD-piperazine derivative will have a different maximum absorbance wavelength than the parent compound. Ensure your UV detector is set to monitor the appropriate wavelength for the derivative, which is typically around 340 nm for NBD adducts.[1]
-
Derivative Instability: While NBD derivatives are generally stable, they can be light-sensitive. Protect your samples from light during and after the reaction.
-
Q2: I am observing multiple peaks in my chromatogram after derivatization with NBD-Cl.
A2: The presence of multiple peaks could indicate side reactions, impurities, or incomplete reaction.
-
Di-substitution: Piperazine has two secondary amine groups. Depending on the stoichiometry and reaction conditions, you may be forming both mono- and di-substituted products. Adjusting the molar ratio of NBD-Cl to piperazine can favor the formation of one over the other.
-
Hydrolysis of NBD-Cl: Excess NBD-Cl can hydrolyze in aqueous buffer to form 4-hydroxy-7-nitrobenzofuran (NBD-OH), which is also UV-active. Ensure your mobile phase effectively separates the derivative from this byproduct.
-
Impure Reagents: Verify the purity of your NBD-Cl and piperazine starting material.
Section 3: Fluorescence Detection Enhancement
For highly sensitive detection, derivatization with a fluorescent tag is a powerful technique. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a classic reagent for this purpose, reacting with primary and secondary amines to form highly fluorescent sulfonamide adducts.[6][7][8]
Troubleshooting Guide: Derivatization with Dansyl Chloride
Q1: My derivatization reaction with Dansyl chloride is showing low yield or is incomplete.
A1: Optimizing the reaction conditions is key to successful dansylation.
-
pH Control: The reaction is highly pH-dependent. A basic pH (typically 9-11) is required to deprotonate the piperazine amine, making it nucleophilic.[6] A sodium carbonate or bicarbonate buffer is commonly used.[6][8]
-
Reagent Stability: Dansyl chloride is susceptible to hydrolysis. Always prepare fresh solutions of Dansyl chloride in an anhydrous solvent like acetonitrile immediately before use.[8][9]
-
Reaction Time and Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 50°C) for a specific duration (e.g., 20-40 minutes).[7] Over-incubation can lead to degradation of the derivative.
-
Quenching: After the desired reaction time, it is important to quench the reaction to consume excess Dansyl chloride. This can be done by adding a small amount of a primary or secondary amine (like triethylamine) or by acidification.[7][8]
Q2: The fluorescence signal of my dansylated piperazine is weak or unstable.
A2: The fluorescence properties of dansyl adducts can be influenced by their environment.
-
Solvent Effects: The fluorescence quantum yield of dansyl derivatives is often higher in aprotic, non-polar environments. Ensure your mobile phase composition is optimized for maximum fluorescence.
-
pH of Mobile Phase: The pH of the mobile phase can affect the fluorescence intensity. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used in reversed-phase HPLC to ensure good peak shape and stable fluorescence.[8]
-
Derivative Stability: Dansyl derivatives can be light-sensitive. Store your derivatized samples in amber vials and protect them from light. While relatively stable, degradation can occur over extended periods (e.g., after 16 hours at room temperature).[9][10]
Q3: I am having trouble separating the mono- and di-dansylated piperazine derivatives.
A3: Chromatographic optimization is necessary to resolve these closely related products.
-
Gradient Elution: An isocratic mobile phase may not be sufficient. A gradient elution, where the proportion of the organic solvent is gradually increased, can often provide the necessary resolution.[8]
-
Column Choice: A standard C18 column is a good starting point. However, if resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) to alter the selectivity.
Section 4: Improving GC-MS Analysis
For volatile and thermally stable piperazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable analytical technique. However, the parent piperazine molecule is often too polar for direct GC analysis, necessitating derivatization to increase volatility and reduce peak tailing.[11][12]
Troubleshooting Guide: GC-MS Derivatization
Q1: My piperazine compound is not sufficiently volatile for GC analysis even after derivatization.
A1: The choice of derivatizing reagent is crucial for GC-amenability.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group, which significantly increases volatility.[11] For hindered amines, a catalyst such as trimethylchlorosilane (TMCS) may be required.[11][13]
-
Acylation: Acylating reagents, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), can also be used to create more volatile derivatives. These are particularly useful for enhancing detection by an electron capture detector (ECD).
-
Alkylation with Chloroformates: Alkyl chloroformates, like ethyl chloroformate, react with amines to form carbamates, which are suitable for GC analysis.[14][15] This reaction can often be performed in an aqueous environment.
Q2: I am observing poor peak shape (tailing) in my GC chromatogram.
A2: Peak tailing is often a sign of active sites in the GC system interacting with the analyte.
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Unreacted polar sites on the piperazine molecule will interact with the GC liner and column. Optimize reaction time, temperature, and reagent concentration.
-
System Activity: The glass liner, injection port, and the front of the GC column can have active silanol groups that interact with basic compounds. Using a deactivated liner and ensuring a properly installed and conditioned column can mitigate this.
-
Moisture: Water can interfere with many derivatization reactions, especially silylation.[11] Ensure your sample and solvents are anhydrous.
Q3: The mass spectrum of my derivatized piperazine is not what I expected.
A3: Fragmentation patterns can sometimes be complex.
-
Confirm Derivative Structure: If possible, use other analytical techniques (e.g., NMR) to confirm the structure of your derivatized product.
-
Check for Byproducts: The derivatization reaction may produce byproducts that co-elute with your peak of interest, leading to a confusing mass spectrum.
-
Mass Spectral Library: Compare your obtained spectrum with a library of known spectra for the expected derivative.
Section 5: Enhancing LC-MS Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of piperazine compounds. However, their ionization efficiency in electrospray ionization (ESI) can be low. Derivatization can be employed to introduce a permanently charged group or a more easily ionizable moiety.
Troubleshooting Guide: LC-MS Derivatization
Q1: The ESI-MS signal for my piperazine compound is weak.
A1: Improving the ionization efficiency is the primary goal here.
-
Mobile Phase Optimization: The pH of the mobile phase can significantly impact the ionization of piperazine derivatives. For positive ion mode, adding an acid like formic acid can promote protonation and enhance the [M+H]+ signal.[16][17]
-
Derivatization for a Permanent Charge: Reagents can be used to introduce a quaternary ammonium group, which carries a permanent positive charge, leading to excellent ESI sensitivity.
-
Improving Adduct Formation: In some cases, enhancing the formation of adducts with ions from the mobile phase (e.g., [M+Na]+) can improve signal intensity. This can be achieved by adding salts like sodium acetate to the mobile phase.[17]
Q2: I am experiencing significant ion suppression from my sample matrix (e.g., plasma, urine).
A2: Matrix effects are a common challenge in LC-MS analysis of biological samples.
-
Sample Preparation: A robust sample preparation method (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) is crucial to remove interfering matrix components.
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled (e.g., deuterated) internal standard is the most effective way to compensate for matrix effects and other sources of variability.[18]
-
Chromatographic Separation: Ensure that your chromatographic method separates the analyte of interest from the bulk of the matrix components that elute from the column.
Visualizing the Workflow
General Derivatization Workflow
Caption: A generalized workflow for the derivatization and analysis of piperazine compounds.
Decision Tree for Derivatization Strategy
Caption: Decision tree for selecting a derivatization strategy based on the analytical technique.
Quantitative Data Summary
| Derivatization Reagent | Analytical Technique | Typical Detection Limit (LOD/LOQ) | Key Considerations |
| NBD-Cl | HPLC-UV | LOD: ~30 ppm[1] | Stable derivative, reaction pH is important. |
| Benzaldehyde | HPLC-UV | LOD: ~30 ppm[19] | Forms a stable, UV-active derivative.[19] |
| Dansyl Chloride | HPLC-FLD | LOQ: 1.80–3.50 µg/kg[9] | Highly sensitive, reagent is moisture-sensitive, derivative is light-sensitive.[8][9][10] |
| Ethyl Chloroformate | GC-MS | - | Forms volatile carbamates suitable for GC.[15][20] |
| BSTFA | GC-MS | - | Increases volatility for GC analysis, sensitive to moisture.[11] |
Experimental Protocols
Protocol 1: Derivatization of Piperazine with Dansyl Chloride for HPLC-FLD Analysis
This protocol is adapted from established methods for the derivatization of amines.[7][8]
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding 4 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge.[8]
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[8]
-
-
Derivatization:
-
Reaction Quenching:
-
Analysis:
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject onto a C18 reversed-phase column with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]
-
Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[8]
-
References
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(9), 4323-4329.
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV. Retrieved from [Link]
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PubMed. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Retrieved from [Link]
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SpringerLink. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]
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PubMed. (n.d.). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
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ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride. Retrieved from [Link]
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Springer. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
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Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
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PMC. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of piperazine with dansyl chloride. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Analytical Chemistry: An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.
-
PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Retrieved from [Link]
- Asian Journal of Chemistry. (n.d.).
-
ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
- Supelco. (n.d.).
- Google Patents. (n.d.). Method for increasing ionization efficiency in mass spectroscopy.
- SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS.
- Thermo Fisher Scientific. (n.d.).
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Validation & Comparative
A Head-to-Head Comparison of Novel Pyrimidine Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, and among them, molecules built around the pyrimidine scaffold have demonstrated remarkable success.[1][2] The structural resemblance of the pyrimidine nucleus to the adenine core of ATP allows these compounds to effectively function as ATP-competitive inhibitors, targeting the kinase domain of various oncoproteins.[2][3][4] This guide provides an in-depth, head-to-head comparison of novel pyrimidine kinase inhibitors, focusing on key targets in oncology: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs). We will delve into their mechanisms, comparative efficacy supported by experimental data, and the methodologies to evaluate them, offering a critical resource for researchers, scientists, and drug development professionals.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5] This fundamental interaction provides a stable anchor for the inhibitor, while modifications at various positions on the ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have further expanded the chemical space, leading to the development of highly potent and selective inhibitors.[6][7][8][9]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR, a receptor tyrosine kinase, is a critical regulator of cellular growth and proliferation, and its dysregulation is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[6] The development of pyrimidine-based EGFR inhibitors has evolved through generations to overcome acquired resistance mutations.
Mechanism of Action and Comparative Efficacy
First-generation inhibitors like Gefitinib and Erlotinib, while effective against EGFR-sensitizing mutations, are often rendered ineffective by the T790M "gatekeeper" mutation. Second-generation inhibitors showed broader activity but were often limited by toxicity. The advent of third-generation inhibitors, such as the pyrimidine-based Osimertinib , revolutionized treatment by selectively targeting both sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[6] More recently, fourth-generation inhibitors are being developed to tackle the C797S mutation, which confers resistance to third-generation covalent inhibitors.[10]
Below is a comparative table summarizing the inhibitory activity of various pyrimidine-based EGFR inhibitors against different EGFR mutations.
| Inhibitor | EGFR Mutant Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Osimertinib | EGFRT790M | <10 | H1975 | [6] |
| Nazartinib | EGFRT790M, EGFRL858R | Not specified | Not specified | [6] |
| Avitinib | EGFRT790M | Not specified | Not specified | [6] |
| Compound 36 (pyridopyrimidine) | EGFR Kinase | 2 | H1975 | [6] |
| Compound 45 (pyridopyrimidine) | EGFRL858R, EGFRL858R/T790M | 1.7, 23.3 | H1975 | [6] |
| Compound 46 (pyrrolopyrimidine) | EGFR Kinase | 3.76 | Not specified | [6] |
| Compound 10b (pyrimidine-5-carbonitrile) | EGFR Kinase | 8.29 | HepG2, A549, MCF-7 | [11] |
| Compound 31r (pyrrolo[2,3-d]pyrimidine) | EGFR19del/T790M/C797S, EGFRL858R/T790M/C797S | Subnanomolar | Ba/F3 | [10] |
| Compound 8 (2,4-disubstituted pyrimidine) | EGFRL858R/T790M | 6.4 | H1975 | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
EGFR Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[8][9] Pyrimidine-based BTK inhibitors have transformed the treatment landscape for these diseases.
Covalent vs. Non-Covalent Inhibition and Comparative Efficacy
The first-in-class BTK inhibitor, Ibrutinib , is a pyrazolo[3,4-d]pyrimidine that forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[8][9] While highly effective, Ibrutinib's off-target effects have prompted the development of second-generation covalent inhibitors with improved selectivity, such as Acalabrutinib and Zanubrutinib .[13][14] Network meta-analyses suggest that zanubrutinib may be the most efficacious BTKi for high-risk relapsed/refractory CLL.[13]
| Inhibitor | Type | Key Advantage(s) | Common Adverse Event(s) | Reference(s) |
| Ibrutinib | Covalent, Irreversible | First-in-class, proven efficacy | Atrial fibrillation, bleeding | [14][15] |
| Acalabrutinib | Covalent, Irreversible | More selective than Ibrutinib, fewer cardiovascular side effects | Headache, cough | [14][15] |
| Zanubrutinib | Covalent, Irreversible | High selectivity, potentially improved efficacy and safety profile | Neutropenia, upper respiratory tract infection | [13][14][15] |
BTK Signaling Pathway and Inhibitor Intervention
This diagram shows the B-cell receptor signaling pathway and the central role of BTK, which is targeted by pyrimidine inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway and BTK inhibition.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[16] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Pyrimidine-based JAK inhibitors have been developed with varying selectivity profiles.
Selectivity and Therapeutic Implications
The first-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib , are not highly selective within the JAK family.[16][17] This can lead to broader immunosuppressive effects and some adverse events.[17] Subsequent research has focused on developing more selective inhibitors. For instance, selective JAK1 inhibitors like Upadacitinib and Filgotinib are approved for inflammatory diseases, with the goal of minimizing side effects associated with JAK2 inhibition.[17] Conversely, selective JAK3 inhibitors are being explored for autoimmune conditions and B-cell lymphomas.[16][18]
| Inhibitor | Primary JAK Target(s) | Therapeutic Area(s) | Key Feature | Reference(s) |
| Tofacitinib | JAK1, JAK3 > JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Pan-JAK inhibitor | [16][17] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Dual JAK1/2 inhibitor | [16][17] |
| Upadacitinib | JAK1 | Rheumatoid Arthritis, Atopic Dermatitis | Selective JAK1 inhibitor | [17] |
| Filgotinib | JAK1 | Rheumatoid Arthritis, Ulcerative Colitis | Selective JAK1 inhibitor | [17] |
| Compound 9a (thieno[3,2-d]pyrimidine) | JAK3 | B-cell Lymphoma (preclinical) | Potent and selective JAK3 inhibitor | [18] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[19] Pyrimidine-based CDK inhibitors have shown significant promise, particularly in the treatment of hormone receptor-positive (HR+) breast cancer.[20]
Targeting Cell Cycle Progression
The first and second-generation CDK inhibitors often lacked specificity and had high toxicity.[19] The third-generation inhibitors, Palbociclib , Ribociclib , and Abemaciclib , are all based on a pyridine-amine-pyrimidine scaffold and selectively target CDK4 and CDK6.[20] This selective inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.
| Inhibitor | Primary CDK Target(s) | Therapeutic Area(s) | Key Feature | Reference(s) |
| Palbociclib | CDK4, CDK6 | HR+ Breast Cancer | First-in-class CDK4/6 inhibitor | [20] |
| Ribociclib | CDK4, CDK6 | HR+ Breast Cancer | CDK4/6 inhibitor | [20] |
| Abemaciclib | CDK4, CDK6 | HR+ Breast Cancer | CDK4/6 inhibitor with some CNS penetration | [20] |
Cell Cycle Regulation and CDK4/6 Inhibition
The diagram below illustrates the role of CDK4/6 in the cell cycle and its inhibition by pyrimidine-based drugs.
Caption: Role of CDK4/6 in G1/S phase transition and its inhibition.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity of inhibitor comparisons, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® Assay)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a common method for measuring kinase activity and inhibitor potency.
Principle: This is a competitive immunoassay that measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that binds to the phosphorylated form of the substrate. When both antibodies are bound in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a signal. An inhibitor will reduce substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant kinase (e.g., EGFR, BTK, JAK, CDK)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
HTRF® detection reagents (Europium cryptate-labeled anti-tag antibody and XL665-labeled anti-phospho-substrate antibody)
-
Test compounds (novel pyrimidine kinase inhibitors)
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted test compound or control. b. Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of the HTRF® detection reagent mix containing the two antibodies in detection buffer. b. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: a. Read the plate on an HTRF®-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths. b. Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis: a. Plot the HTRF® ratio against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.
-
The IC50 values for known reference inhibitors should be within the expected range.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity of the test compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H1975 for EGFR, TMD8 for BTK)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO). c. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Determine the IC50 value using non-linear regression analysis.
Self-Validation:
-
The absorbance of the vehicle control should be significantly higher than the background (no cells).
-
The dose-response curve should show a clear sigmoidal shape.
Conclusion
The pyrimidine scaffold continues to be a highly productive starting point for the design of novel kinase inhibitors. The evolution of EGFR and BTK inhibitors demonstrates the power of medicinal chemistry to overcome clinical challenges such as acquired resistance and off-target toxicity. The development of selective JAK and CDK inhibitors further highlights the importance of targeting specific kinase family members to optimize therapeutic outcomes. As our understanding of cancer biology deepens, the rational design of next-generation pyrimidine-based kinase inhibitors will undoubtedly play a crucial role in advancing precision oncology.
References
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [Link]
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Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. ASH Publications. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]
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Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]
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Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. [Link]
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Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
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Comparative Cardiotoxicity of BTK Inhibitors in CLL: A Real-World Analysis. OncLive. [Link]
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Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. PMC. [Link]
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Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. VJHemOnc. [Link]
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A network meta-analysis comparing the efficacy of covalent BTK inhibitors in R/R CLL. VJHemOnc. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Nature. [Link]
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Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]
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Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
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Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed. [Link]
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
This document provides essential, immediate safety and logistical guidance for the handling and disposal of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. As researchers, scientists, and drug development professionals, a deep understanding of the potential hazards and the corresponding protective measures is paramount for ensuring personal safety and maintaining the integrity of your research. This guide is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, fostering a proactive safety culture within the laboratory.
Hazard Assessment and Corresponding PPE Strategy
The cornerstone of a successful safety protocol is a thorough understanding of the potential risks. Based on the known hazards of analogous compounds, we will operate under the assumption that 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine may exhibit the following:
| Potential Hazard | Rationale based on Structural Analogs | Primary PPE Control |
| Skin Irritation/Corrosion | Pyrimidine and piperazine derivatives are frequently classified as skin irritants.[2][3][5] | Chemical-resistant gloves and a laboratory coat are essential to prevent direct skin contact.[1] |
| Serious Eye Damage/Irritation | Direct contact of similar compounds with the eyes can cause serious and potentially irreversible damage.[2][3][5] | Tightly fitting safety goggles and, in certain situations, a face shield are mandatory.[1][6] |
| Respiratory Tract Irritation | Inhalation of dust or aerosols of pyrimidine-based compounds can lead to respiratory irritation.[2][3][5] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Respiratory protection may be required for certain procedures. |
| Acute Oral Toxicity | Some related compounds are classified as harmful if swallowed.[2][5] | While not a direct PPE control, this reinforces the importance of preventing hand-to-mouth transfer through proper glove use and hygiene. |
Detailed PPE Selection and Operational Protocols
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to chemical compounds can have devastating consequences. The selection of appropriate eye and face protection is therefore non-negotiable.
-
Standard Operations (e.g., weighing, preparing solutions): Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[1][6] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
High-Risk Procedures (e.g., heating, pressure reactions, large-scale transfers): A full-face shield should be worn in addition to safety goggles.[1][6] The face shield provides a broader barrier of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Preventing dermal absorption is a critical aspect of safe handling. The following should be considered standard practice:
-
Gloves:
-
Material: Chemical-impermeable gloves are mandatory.[6] Disposable nitrile gloves generally offer adequate short-term protection and should be inspected for any defects before use.[6] For prolonged or immersive contact, consult a glove compatibility chart for the specific solvent being used.
-
Practice: Gloves should be changed regularly, with a recommended interval of 30 to 60 minutes, or immediately if contamination is suspected.[7] Always use the proper glove removal technique to avoid contaminating your hands.
-
-
Laboratory Coat: A flame-resistant lab coat or impervious clothing is required.[1] This should be fully buttoned with the sleeves rolled down. Long-cuffed gloves can be worn over the cuffs of the lab coat to provide a more secure seal.[7]
Respiratory Protection: Ensuring Clean Air
The primary method for controlling respiratory exposure is through engineering controls.
-
Ventilation: All work with 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[2][8]
-
Respirators: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during large spills, respiratory protection is necessary. A NIOSH-approved N-95 or N-100 particle mask may be sufficient for fine dusts, while a chemical cartridge-type respirator is required for significant vapor or aerosol generation.[7] All personnel requiring respiratory protection must be properly fit-tested and trained.[7]
Workflow for Donning and Doffing PPE
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures and Decontamination
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][10] Rinse the mouth with water.[5][10] Seek immediate medical attention. |
Disposal Plan
All waste generated from handling 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine must be considered chemical waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed waste carrier in accordance with local, state, and federal regulations.[2]
Conclusion: A Culture of Safety
The responsible handling of chemical compounds like 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is fundamental to successful and sustainable research. By understanding the potential hazards and diligently applying the appropriate personal protective equipment and handling protocols, you are not only ensuring your own safety but also that of your colleagues and the environment. This guide should serve as a foundational document for your laboratory's standard operating procedures for this and other similar chemical entities.
References
- Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. Benchchem.
- Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
- Safety D
- 1 - SAFETY D
- 4 - SAFETY D
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- SAFETY D
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
- Piperazine. Santa Cruz Biotechnology.
- 3 - SAFETY D
- Safety D
- Safety D
- piperazine - Report. CAMEO Chemicals | NOAA.
- PIPERAZINE.
- 2-(1-Piperazinyl)
- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY D
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
